

MEDICA16: A Dual-Acting Modulator of Lipid and Glucose Metabolism

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Compound of Interest

Compound Name: MEDICA16

Cat. No.: B1663736

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MEDICA16, with the chemical name 3,3,14,14-Tetramethylhexadecanedioic acid, is a synthetic dicarboxylic acid that has garnered significant interest in the field of metabolic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanism of action of **MEDICA16** as both an inhibitor of ATP-citrate lyase (ACLY) and a selective agonist of the G-protein coupled receptor 40 (GPR40). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacology, experimental protocols for its evaluation, and its role in relevant signaling pathways.

Chemical Structure and Physicochemical Properties

MEDICA16 is a long-chain, alpha,omega-dicarboxylic acid with methyl groups at the 3 and 14 positions. This substitution makes it a non-metabolizable fatty acid analog.

Table 1: Chemical and Physicochemical Properties of **MEDICA16**

Property	Value	Source
IUPAC Name	3,3,14,14-tetramethylhexadecanedioic acid	[PubChem CID: 121871]
Synonyms	MEDIC-16, 3,3,14,14-Tetramethylhexanedioic acid	[PubChem CID: 121871]
CAS Number	87272-20-6	[PubChem CID: 121871]
Molecular Formula	C ₂₀ H ₃₈ O ₄	[PubChem CID: 121871]
Molecular Weight	342.5 g/mol	[PubChem CID: 121871]
XLogP3	7	[Angene Chemical]
Hydrogen Bond Donor Count	2	[Angene Chemical]
Hydrogen Bond Acceptor Count	4	[Angene Chemical]
Rotatable Bond Count	15	[Angene Chemical]

Mechanism of Action

MEDICA16 exhibits a unique dual mechanism of action, targeting key nodes in both lipid and glucose metabolism. It acts as an inhibitor of ATP-citrate lyase and a selective agonist for GPR40, with partial agonism at GPR120.

Inhibition of ATP-Citrate Lyase (ACLY)

ATP-citrate lyase is a crucial cytosolic enzyme that catalyzes the conversion of citrate to acetyl-CoA, the primary building block for the synthesis of fatty acids and cholesterol. By inhibiting ACLY, **MEDICA16** reduces the intracellular pool of acetyl-CoA, thereby attenuating de novo lipogenesis. This action contributes to its hypolipidemic effects.

Agonism of G-Protein Coupled Receptor 40 (GPR40)

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed on pancreatic β -cells. Activation of GPR40 by long-chain fatty acids potentiates glucose-stimulated

insulin secretion (GSIS). **MEDICA16**, acting as a selective GPR40 agonist, enhances insulin release in a glucose-dependent manner, which contributes to its antidiabetogenic properties.

Table 2: Pharmacological Activity of **MEDICA16**

Target	Action	Potency	Species	Source
ATP-Citrate Lyase (ACLY)	Inhibitor	Ki = 16 μ M	Rat (liver)	[ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications]
GPR40 (FFAR1)	Selective Agonist	-	-	[PubChem CID: 121871]
GPR120 (FFAR4)	Partial Agonist	-	-	[Potential roles of GPR120 and its agonists in the management of diabet

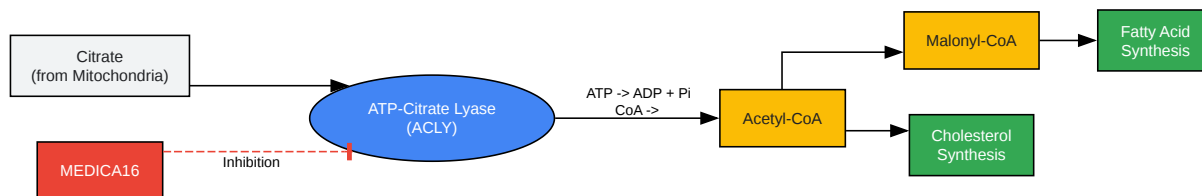
Note: Specific EC50 and IC50 values for **MEDICA16** are not widely reported in publicly available literature. Further dedicated studies are required to fully quantify its potency and selectivity across different species and assay platforms.

Signaling Pathways

The dual action of **MEDICA16** impacts two distinct but interconnected signaling pathways involved in metabolic regulation.

ATP-Citrate Lyase and Lipogenesis Pathway

The inhibition of ACLY by **MEDICA16** directly curtails the production of cytosolic acetyl-CoA, a critical step in the synthesis of fatty acids and cholesterol.

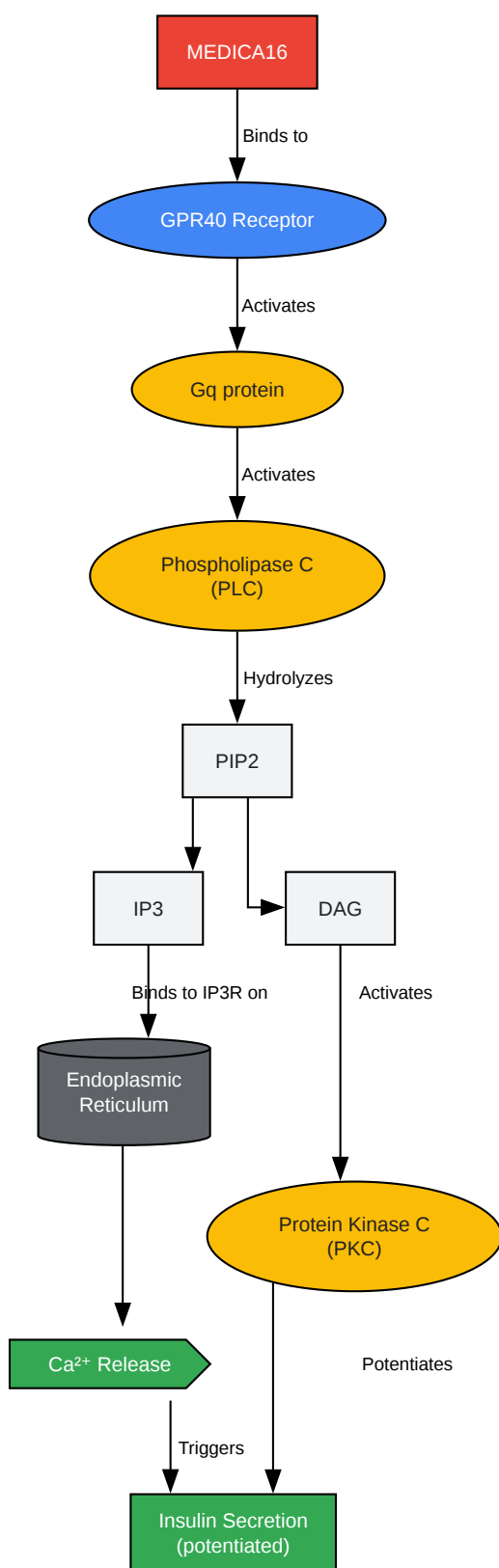


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Caption: Inhibition of the ATP-Citrate Lyase pathway by **MEDICA16**.

GPR40 Signaling Pathway for Insulin Secretion

As a GPR40 agonist, **MEDICA16** potentiates glucose-stimulated insulin secretion in pancreatic β -cells through a Gq-coupled signaling cascade.



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Caption: GPR40-mediated signaling pathway activated by **MEDICA16**.

Experimental Protocols

The following sections outline generalized methodologies for key experiments to evaluate the activity of **MEDICA16**.

ATP-Citrate Lyase (ACLY) Inhibition Assay

This protocol describes a direct, homogeneous assay to measure ACLY activity and its inhibition by **MEDICA16**.

Objective: To determine the in vitro inhibitory potency (IC₅₀) of **MEDICA16** on ACLY.

Materials:

- Purified human ACLY enzyme
- [14C]-Citrate
- Coenzyme A (CoA)
- Adenosine triphosphate (ATP)
- Magnesium Chloride (MgCl₂)
- Dithiothreitol (DTT)
- Tris buffer (pH 8.0)
- EDTA
- MicroScint-O scintillation cocktail
- 384-well plates
- Liquid scintillation counter (e.g., TopCount)

Procedure:

- Prepare a reaction buffer containing 87 mM Tris (pH 8.0), 20 μ M $MgCl_2$, 10 mM KCl, and 10 mM DTT.[\[1\]](#)
- In a 384-well plate, add the ACLY enzyme to the reaction buffer.
- Add varying concentrations of **MEDICA16** (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.
- Initiate the enzymatic reaction by adding a substrate mixture containing 100 μ M CoA, 400 μ M ATP, and 150 μ M $[^{14}C]$ -citrate (specific activity: 2 μ Ci/ μ mol).[\[1\]](#)
- Incubate the plate at 37°C for 3 hours.[\[1\]](#)
- Terminate the reaction by adding EDTA to a final concentration of ~24 mM.[\[1\]](#)
- Add MicroScint-O to each well and incubate overnight at room temperature with gentle shaking.[\[1\]](#)
- Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. The signal is specific for the $[^{14}C]$ -acetyl-CoA product.[\[1\]](#)
- Calculate the percent inhibition for each concentration of **MEDICA16** and determine the IC50 value by non-linear regression analysis.

GPR40 Activation Assay (Calcium Flux)

This protocol outlines a cell-based assay to measure the agonistic activity of **MEDICA16** on GPR40 by detecting changes in intracellular calcium.

Objective: To determine the in vitro agonistic potency (EC50) of **MEDICA16** on GPR40.

Materials:

- HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)
- Cell culture medium (e.g., DMEM/F12 with FBS and geneticin)
- Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-4 AM)

- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **MEDICA16**
- Positive control (e.g., a known GPR40 agonist)
- Fluorescence Imaging Plate Reader (FLIPR) or flow cytometer

Procedure:

- Culture HEK293-hGPR40 cells in appropriate medium until they reach the desired confluency.
- Harvest the cells and resuspend them in assay buffer.
- Load the cells with a calcium-sensitive dye (e.g., 1.5 μ M Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.[\[2\]](#)
- Wash the cells twice with assay buffer to remove excess dye and resuspend them at a suitable concentration (e.g., 1×10^6 cells/mL).[\[2\]](#)
- Equilibrate the cells at 37°C for 30-60 minutes.[\[2\]](#)
- Establish a baseline fluorescence reading using a FLIPR or flow cytometer.
- Add varying concentrations of **MEDICA16** to the cells and immediately measure the change in fluorescence over time.
- The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating GPR40 activation.
- Determine the maximum change in fluorescence for each concentration and calculate the EC50 value using a dose-response curve.

In Vivo Efficacy Study: Oral Glucose Tolerance Test (OGTT)

This protocol describes a common in vivo experiment to assess the effect of **MEDICA16** on glucose homeostasis in an animal model of diabetes.

Objective: To evaluate the in vivo efficacy of **MEDICA16** in improving glucose tolerance.

Animal Model:

- Genetically diabetic models (e.g., db/db mice, Zucker diabetic fatty rats) or diet-induced obese and diabetic models are commonly used.

Procedure:

- Acclimatize the animals and divide them into treatment and vehicle control groups.
- Administer **MEDICA16** or vehicle orally at a predetermined dose and time before the glucose challenge.
- Fast the animals overnight (typically 8-16 hours) with free access to water.[3]
- Record the baseline blood glucose level (t=0) from the tail vein.
- Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
- Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time for each group.
- Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of **MEDICA16** on glucose tolerance. A reduction in AUC indicates improved glucose handling.

Summary and Future Directions

MEDICA16 is a promising research compound with a dual mechanism of action that favorably modulates both lipid and glucose metabolism. Its ability to inhibit de novo lipogenesis and potentiate glucose-stimulated insulin secretion makes it a valuable tool for studying metabolic diseases.

Future research should focus on:

- Elucidating the detailed pharmacokinetic and pharmacodynamic profile of **MEDICA16**.
- Determining the precise IC50 and EC50 values across various species and in different cell types.
- Investigating the long-term effects of **MEDICA16** on metabolic parameters and potential off-target effects.
- Exploring the therapeutic potential of **MEDICA16** in various animal models of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This technical guide provides a foundational understanding of **MEDICA16** for the scientific community, encouraging further investigation into its properties and potential applications.

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